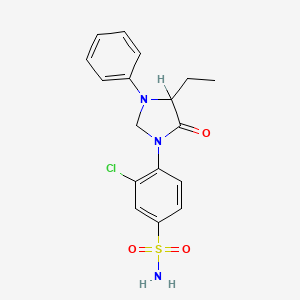![molecular formula C16H18O5 B14486712 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol CAS No. 65659-47-4](/img/structure/B14486712.png)
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is an organic compound with the molecular formula C16H26O7 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol typically involves the reaction of 2-phenoxyethanol with ethylene oxide under basic conditions. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of 2-phenoxyethanol attacks the ethylene oxide, forming an ether linkage. This process is repeated to achieve the desired degree of polymerization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of ether linkages, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol involves its interaction with various molecular targets and pathways. The hydroxyl and ether groups allow it to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity, cell signaling pathways, and gene expression. Its antioxidant properties may also play a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: A simpler analog with similar ether and hydroxyl groups.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}phenol: A compound with additional ethylene oxide units, leading to different physical and chemical properties.
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol is unique due to its specific arrangement of ether and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
65659-47-4 |
|---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O5/c17-9-10-19-15-7-3-4-8-16(15)21-12-11-20-14-6-2-1-5-13(14)18/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
ZOTRSRATCWLBBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


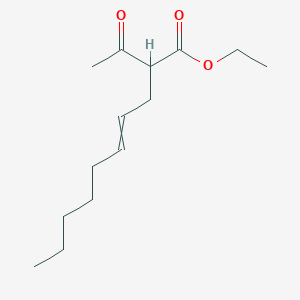
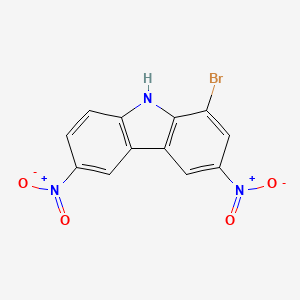
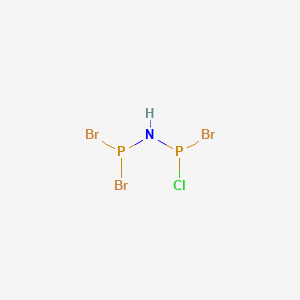
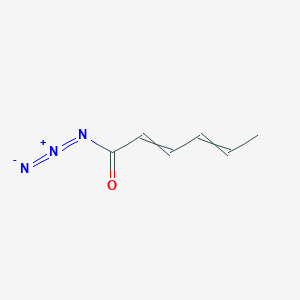
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
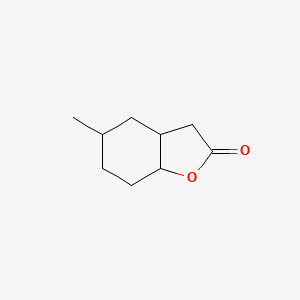
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)



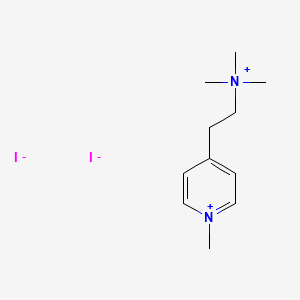
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

